![molecular formula C19H16N4O2S B14190513 Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- is a complex organic compound with a unique structure that includes a phenol group, a pyrimidine ring, and a sulfonimidoyl group
準備方法
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
Major products formed from these reactions include nitrophenols, halogenated phenols, and quinones, which have various applications in chemical synthesis and industrial processes .
科学的研究の応用
Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
作用機序
The mechanism of action of Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of protein-protein interactions, or disruption of cellular signaling pathways. The sulfonimidoyl group is particularly important for its biological activity, as it can form strong interactions with target proteins .
類似化合物との比較
Similar Compounds
Similar compounds include other phenol derivatives with sulfonimidoyl groups and pyrimidine rings. Examples include:
- Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-4-pyrimidinyl]ethynyl]-
- Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-6-pyrimidinyl]ethynyl]-
Uniqueness
Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonimidoyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C19H16N4O2S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
3-[2-[2-[3-(methylsulfonimidoyl)anilino]pyrimidin-5-yl]ethynyl]phenol |
InChI |
InChI=1S/C19H16N4O2S/c1-26(20,25)18-7-3-5-16(11-18)23-19-21-12-15(13-22-19)9-8-14-4-2-6-17(24)10-14/h2-7,10-13,20,24H,1H3,(H,21,22,23) |
InChIキー |
KUVBDCALQZTPFR-UHFFFAOYSA-N |
正規SMILES |
CS(=N)(=O)C1=CC=CC(=C1)NC2=NC=C(C=N2)C#CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


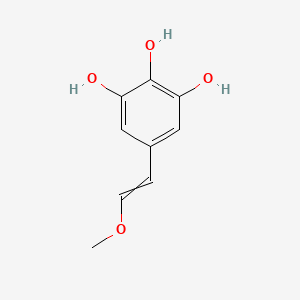
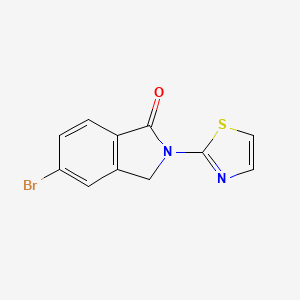
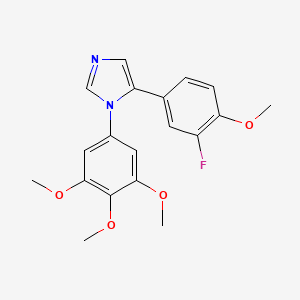
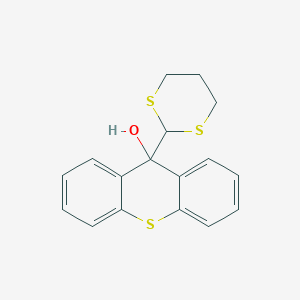
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
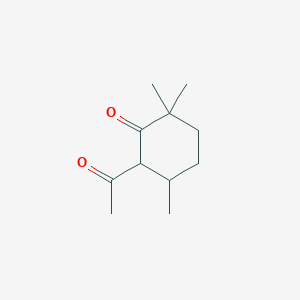
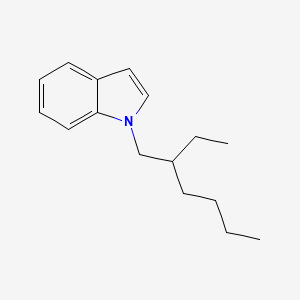

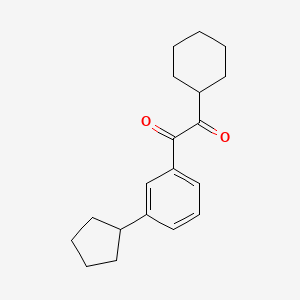
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

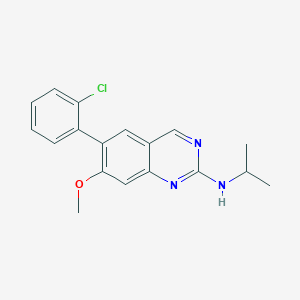
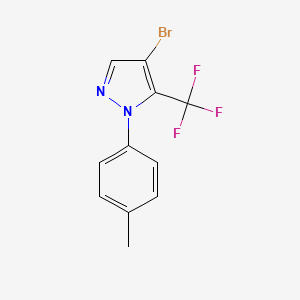
![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
